REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[N:13]([CH3:14])[N:12]=[N:11][N:10]=2)=[N:6][CH:7]=1.[CH3:15]C([O-])(C)C.[K+].IC>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]([CH3:15])[C:9]2[N:13]([CH3:14])[N:12]=[N:11][N:10]=2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
5-bromo-N-(1-methyl-1H-tetrazol-5-yl)pyridine-2-amine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)NC1=NN=NN1C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N(C1=NN=NN1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |